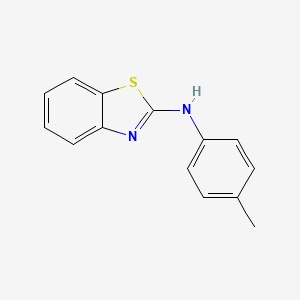

N-(4-methylphenyl)-1,3-benzothiazol-2-amine

説明

N-(4-Methylphenyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a 4-methylphenyl group attached to the amine moiety of the benzothiazole scaffold. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . This compound has garnered attention in drug discovery, particularly in screening campaigns for novel inhibitors.

特性

IUPAC Name |

N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-6-8-11(9-7-10)15-14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPQYMXZWLYUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348795 | |

| Record name | N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70785-26-1 | |

| Record name | N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 4-methylaniline with 2-aminobenzenethiol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

N-(4-methylphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, and sulfonated benzothiazole derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Antitumor and Antimicrobial Activity

Benzothiazole derivatives, including N-(4-methylphenyl)-1,3-benzothiazol-2-amine, have been extensively studied for their biological activities. These compounds exhibit promising antitumor and antimicrobial properties. For instance, research has shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines and possess antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum .

Neurodegenerative Disease Research

Recent studies have focused on the synthesis of benzothiazole derivatives as potential treatments for neurodegenerative diseases. Compounds based on the benzothiazole structure have been evaluated for their inhibitory effects on enzymes related to Alzheimer's disease, such as acetylcholinesterase and monoamine oxidase . For example, certain derivatives demonstrated significant inhibitory activity with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .

Materials Science Applications

Optical Materials and Dyes

This compound serves as a precursor in the synthesis of optical materials. The compound is utilized in the development of dyes and fluorescence probes due to its ability to exhibit photophysical properties . These materials are important in various applications, including sensors and imaging technologies.

Liquid Crystals

The compound's structural characteristics make it suitable for research into liquid crystal properties. Liquid crystals are essential in display technologies and other applications where control over light transmission is required. Studies indicate that benzothiazole derivatives can enhance the performance of liquid crystal displays by improving stability and response times .

Environmental Applications

Corrosion Inhibitors

Benzothiazole compounds have been identified as effective corrosion inhibitors in antifreeze formulations and other industrial applications. Their ability to form protective films on metal surfaces helps mitigate corrosion processes . This application is particularly relevant in industries where metal degradation poses significant operational challenges.

Antioxidants and Chemo-sensors

This compound is also investigated for its antioxidant properties and potential use as a chemo-sensor. The compound's ability to scavenge free radicals makes it valuable in food preservation and cosmetic formulations . Additionally, its chemical structure allows it to interact selectively with various analytes, making it a candidate for sensor technology.

Summary Table of Applications

Case Studies

- Antitumor Activity Study : A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The study revealed that specific substitutions on the benzothiazole ring significantly enhanced antitumor activity, with some compounds showing IC50 values lower than 10 µM .

- Neuroprotective Effects : In a study targeting Alzheimer's disease, several benzothiazole derivatives were tested for their ability to inhibit acetylcholinesterase. The most potent compounds exhibited IC50 values indicative of strong inhibitory activity, suggesting their potential role in developing new treatments for neurodegenerative conditions .

- Environmental Impact Assessment : Research assessing the environmental impact of high-production volume chemicals like benzothiazole derivatives highlighted their effectiveness as corrosion inhibitors while evaluating their biodegradability and ecological safety .

作用機序

The mechanism of action of N-(4-methylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells.

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance anticancer and antiparasitic activities .

- Propargyl or triazole moieties (e.g., ) improve anti-inflammatory and antimicrobial potency by increasing structural rigidity and binding affinity .

- Schiff base derivatives () exhibit broad-spectrum anthelmintic and antimicrobial activities due to their ability to disrupt microbial enzymes .

Activity Trends :

- Anticancer : Nitro and chloro substituents (e.g., BT16) enhance DNA intercalation and topoisomerase inhibition .

- Antimicrobial : Fluorinated Schiff bases () disrupt bacterial cell membranes via hydrophobic interactions .

- Anti-inflammatory : Propargyl groups () modulate prostaglandin synthesis pathways .

Physicochemical Properties

生物活性

N-(4-methylphenyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound belongs to the benzothiazole class of compounds, which are known for diverse biological activities. The compound's structure includes a benzothiazole ring fused with an aniline derivative, providing a scaffold for various biological interactions.

Antitumor Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit antitumor properties . Compounds with similar structures have been identified as inhibitors of histidine kinases, which are crucial in cellular signaling pathways related to cancer progression. The antitumor efficacy of these compounds is attributed to their ability to selectively target cancer cells while sparing normal tissues .

Antimicrobial Effects

This compound has shown antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of benzothiazoles possess significant antibacterial properties, making them potential candidates for developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active sites of enzymes involved in critical biochemical pathways.

- Receptor Modulation : It can modulate receptor functions, influencing cellular responses and signaling cascades .

Case Studies and Research Findings

A summary of notable studies exploring the biological activity of this compound and its analogs is presented below:

Q & A

Q. What are the optimal synthetic routes for N-(4-methylphenyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-aminobenzothiazole derivatives with 4-methylphenyl isothiocyanate under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and reaction time (6–12 hours). Purity optimization often requires column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) as eluent .

- Critical Note : Impurities may arise from incomplete cyclization or side reactions with unprotected amine groups. Monitor via TLC (Rf ~0.5–0.6 in ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodological Answer :

- XRD Analysis : Single-crystal X-ray diffraction (employing SHELX software ) reveals bond lengths (e.g., C–N: 1.35 Å, C–S: 1.71 Å) and dihedral angles between benzothiazole and 4-methylphenyl moieties. Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Spectroscopy :

- 1H NMR (CDCl3): Aromatic protons appear at δ 6.8–7.8 ppm; NH proton at δ 4.2–4.5 ppm (broad singlet).

- IR : Peaks at ~3150 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N), and 690 cm⁻¹ (C–S) confirm functional groups .

Q. What are the primary biological activities reported for this compound, and how are these assays designed?

- Methodological Answer :

- Anticancer Activity : Test against HCT-116, HCT15, and HT29 colon cancer cell lines using MTT assays (IC50 values typically 10–50 µM). Include positive controls (e.g., 5-FU) and validate via flow cytometry for apoptosis (Annexin V/PI staining) .

- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli with zone-of-inhibition measurements. Minimum inhibitory concentrations (MICs) are determined via broth microdilution .

Advanced Research Questions

Q. How do computational methods (e.g., molecular docking) elucidate the mechanism of action for this compound in cancer cells?

- Methodological Answer : Perform docking studies (AutoDock Vina or Schrödinger Suite) against targets like COX-2 or EGFR. Use PDB ID 1CX2 (COX-2) for ligand-receptor modeling. Key interactions include π-π stacking with Phe residues and hydrogen bonding with catalytic Ser530. Validate docking poses with MD simulations (GROMACS, 50 ns trajectory) .

- Data Interpretation : Binding energies ≤−7.0 kcal/mol suggest strong affinity. Compare with co-crystallized ligands to assess competitive inhibition potential .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Source Analysis : Check assay variables—cell passage number, serum concentration, and incubation time. For example, IC50 discrepancies in HCT-116 may arise from serum starvation (0% vs. 10% FBS) .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates. Use standardized protocols (e.g., NCI-60 screening guidelines) to minimize inter-lab variability .

Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

- Methodological Answer :

- Prodrug Design : Introduce acetyl or PEGylated groups at the NH position to enhance aqueous solubility. Assess logP changes via shake-flask method (octanol/water partition) .

- Metabolic Studies : Use human liver microsomes (HLMs) to identify CYP450-mediated degradation. Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。